molecular formula C11H14N4O2S B14090205 N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

Cat. No.: B14090205
M. Wt: 266.32 g/mol
InChI Key: XROPGCQSFDXZFT-UHFFFAOYSA-N
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Description

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide typically involves the reaction of 6-aminoquinoxaline with propane-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

InChI

InChI=1S/C11H14N4O2S/c1-7(2)18(16,17)15-10-8(12)3-4-9-11(10)14-6-5-13-9/h3-7,15H,12H2,1-2H3

InChI Key

XROPGCQSFDXZFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C=CC2=NC=CN=C21)N

Origin of Product

United States

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